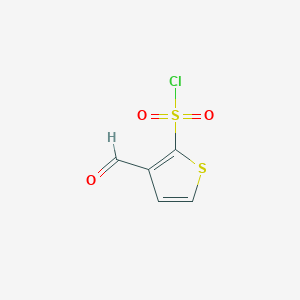
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of imines and has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine is not fully understood. However, it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine has been found to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. It has also been found to inhibit the proliferation and migration of cancer cells and induce apoptosis in cancer cells. In addition, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine in lab experiments include its high potency and selectivity for its target proteins. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.
Orientations Futures
There are several future directions for research on 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine. One area of interest is the development of novel derivatives of this compound with improved properties, such as increased solubility and selectivity for specific target proteins. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, diabetes, and neurodegenerative disorders. Finally, the elucidation of the mechanism of action of this compound could lead to the identification of new targets for drug development.
Méthodes De Synthèse
The synthesis of 3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine involves a reaction between 3-chloro-4-methoxyaniline and 3-bromo-7-methoxychromone in the presence of a base and a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good yields. The synthesis of this compound has been reported in several research articles, and various modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Applications De Recherche Scientifique
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO5S/c1-28-17-10-8-15-12-22(31(26,27)18-6-4-3-5-7-18)23(30-21(15)14-17)25-16-9-11-20(29-2)19(24)13-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPBWYMFMSSCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC(=C(C=C3)OC)Cl)O2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)-7-methoxychromen-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

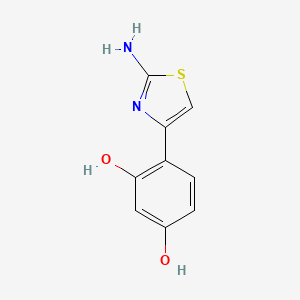
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B2785875.png)

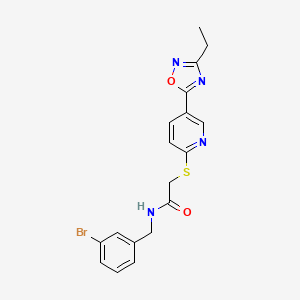
![(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride](/img/structure/B2785882.png)
![(4,4-Difluorocyclohexyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2785884.png)

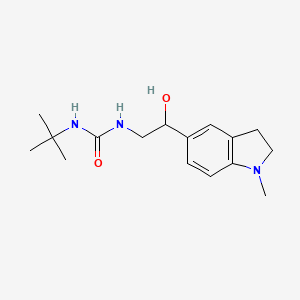
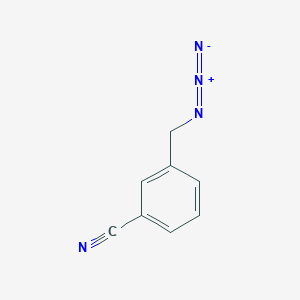
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2785888.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2785890.png)
![N-Methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2785891.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2785893.png)
